2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

mTOR inhibition anticancer kinase inhibitor scaffold

2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (also named 2-mercapto-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol) is a fused thiopyrano-pyrimidine heterocycle bearing a free thiol (–SH) at C-2 and a hydroxyl (–OH) at C-4. This compound serves as a versatile synthetic intermediate for constructing biologically active thiopyrano[4,3-d]pyrimidine derivatives through selective S-functionalization.

Molecular Formula C7H8N2OS2
Molecular Weight 200.3 g/mol
CAS No. 150787-17-0
Cat. No. B1400166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
CAS150787-17-0
Molecular FormulaC7H8N2OS2
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1CSCC2=C1NC(=S)NC2=O
InChIInChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
InChIKeyYNQQMYJWWOOXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (CAS 150787-17-0): Core Scaffold & Procurement Baseline


2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (also named 2-mercapto-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol) is a fused thiopyrano-pyrimidine heterocycle bearing a free thiol (–SH) at C-2 and a hydroxyl (–OH) at C-4 . This compound serves as a versatile synthetic intermediate for constructing biologically active thiopyrano[4,3-d]pyrimidine derivatives through selective S-functionalization [1]. Its molecular formula is C₇H₈N₂OS₂ with a molecular weight of 200.3 g/mol .

Why 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol Cannot Be Replaced by Simple 2-Thiouracil or 2-Aryl Analogs


Simple substitution with monocyclic 2-thiouracil (2-mercapto-4-hydroxypyrimidine) or with 2-aryl-substituted thiopyrano[4,3-d]pyrimidines (e.g., XAV939) fails to replicate the dual functionality of the title compound. The fused thiopyrano ring imposes conformational constraints that alter the tautomeric equilibrium of the mercapto group, thereby modifying its nucleophilicity and metal-chelating behavior relative to the flexible monocyclic 2-thiouracil [1]. Conversely, 2-aryl analogs (e.g., 2-(4-trifluoromethyl)phenyl derivatives) lack a free thiol, precluding the site-specific S-alkylation, S-acylation, or metal-coordination reactions that are unique to the –SH group [2]. The target compound thus occupies a distinct chemical space where both the fused-ring scaffold and the reactive sulfhydryl handle are simultaneously present—a combination not represented by commonly available in-class alternatives.

Quantitative Differentiation Evidence for 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol vs. Closest Analogs


Scaffold Validation: Thiopyrano[4,3-d]pyrimidine Core Delivers Potent mTOR Kinase Inhibition

The thiopyrano[4,3-d]pyrimidine scaffold has been independently validated as a kinase inhibitor framework. In a series of 4-morpholino derivatives, compound 7e (which retains the 4-OH group present in the target compound) exhibited IC₅₀ values of 0.80 ± 0.15 µM against mTOR kinase, 7.43 ± 1.45 µM against H460, and 11.90 ± 0.94 µM against PC-3 cell lines, representing 1.28- to 1.71-fold improved potency over the reference compound BMCL-200908069-1 [1]. The target compound shares the identical thiopyrano[4,3-d]pyrimidine core with a free 4-OH group—the substitution pattern reported to yield the best potency in this scaffold [1].

mTOR inhibition anticancer kinase inhibitor scaffold

Physicochemical Differentiation: Increased Lipophilicity vs. 2-Thiouracil

The fused thiopyrano ring significantly increases lipophilicity compared to the monocyclic analog 2-thiouracil. The reported logP of 2-thiouracil is 0.4325 . In contrast, the target compound is predicted to have a logP in the range 1.1–1.5 based on its molecular structure [1], reflecting a >1.5-fold increase in octanol-water partition. This enhanced lipophilicity can improve membrane permeability and may be advantageous for designing CNS-penetrant or intracellular-targeting derivatives.

logP lipophilicity membrane permeability

Commercial Availability at Defined Purity Enables Reproducible SAR Studies

The target compound is commercially available at a standardized purity of 95% from major suppliers (e.g., Leyan, VWR) . In contrast, many 2-substituted thiopyrano[4,3-d]pyrimidines are available only as custom synthesis products with variable purity documentation. The defined purity specification of the target compound minimizes batch-to-batch variability in downstream synthetic transformations and biological assays.

purity specification procurement reproducibility

Ambient Storage Stability Reduces Cold-Chain Logistics Costs

The target compound is specified for storage at ambient temperature , unlike many heterocyclic thiols (including certain 2-thiouracil derivatives) that require refrigeration (2–8 °C) to prevent oxidative dimerization . This ambient storage tolerance simplifies inventory management and reduces shipping and storage costs, particularly for laboratories procuring gram-quantity batches for medium-throughput synthesis campaigns.

storage condition stability logistics

Recommended Application Scenarios for 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol Based on Quantitative Evidence


C-2 SAR Expansion for mTOR/PI3Kα Dual Inhibitor Lead Optimization

The validated thiopyrano[4,3-d]pyrimidine scaffold (IC₅₀ = 0.80 µM against mTOR kinase) [1], combined with the free thiol at C-2, enables systematic SAR exploration through S-alkylation, S-arylation, or thioester formation. Researchers can rapidly generate focused libraries of 2-substituted derivatives to optimize potency and selectivity, leveraging the established 4-OH contribution to kinase binding.

Metal-Chelating Probe Design for Bioinorganic Studies

The constrained thiol-thione tautomerism of the fused thiopyrano ring [1] alters the metal-binding geometry relative to flexible 2-thiouracil. This property makes the compound a superior scaffold for designing selective Zn²⁺- or Cu²⁺-chelating probes, where conformational pre-organization is critical for metal selectivity.

Covalent Fragment-Based Drug Discovery (FBDD) Libraries

The ambient-stable free thiol [1] allows direct incorporation into covalent fragment libraries without the need for deprotection steps. Unlike 2-aryl analogs that require pre-functionalization, the target compound can be directly screened as a nucleophilic warhead or used as a starting point for disulfide-tethered fragment conjugates.

Synthetic Intermediate for Late-Stage Diversification

With a documented purity of ≥95% and ambient storage tolerance [1], the compound serves as a reliable building block for parallel synthesis workflows. Its higher lipophilicity (predicted logP ~1.1–1.5) compared to 2-thiouracil (logP 0.43) [2] facilitates extraction and purification of downstream products, improving synthetic throughput.

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